molecular formula C29H32O6 B12469910 Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate

Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B12469910
M. Wt: 476.6 g/mol
InChI Key: MKJIETLUFLKCEG-UHFFFAOYSA-N
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Description

2,3-bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 2,3-bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions. Industrial production methods may involve stereoselective hydrogenation reactions using specific catalysts and reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3-bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2,3-bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate include:

The uniqueness of 2,3-bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H32O6

Molecular Weight

476.6 g/mol

IUPAC Name

bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C29H32O6/c1-16-5-7-20(11-18(16)3)24(30)14-34-28(32)26-22-9-10-23(13-22)27(26)29(33)35-15-25(31)21-8-6-17(2)19(4)12-21/h5-8,11-12,22-23,26-27H,9-10,13-15H2,1-4H3

InChI Key

MKJIETLUFLKCEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2C3CCC(C3)C2C(=O)OCC(=O)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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